molecular formula C15H13NO2 B6416606 2-Cyano-5-(4-methoxy-3-methylphenyl)phenol CAS No. 1261952-63-9

2-Cyano-5-(4-methoxy-3-methylphenyl)phenol

Cat. No.: B6416606
CAS No.: 1261952-63-9
M. Wt: 239.27 g/mol
InChI Key: XACFIWLZKPDUJH-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-methoxy-3-methylphenyl)phenol is an organic compound with the molecular formula C15H13NO2. This compound is characterized by the presence of a cyano group (-CN) and a phenol group (-OH) attached to a biphenyl structure, which also includes a methoxy group (-OCH3) and a methyl group (-CH3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(4-methoxy-3-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide to promote the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(4-methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyano-5-(4-methoxy-3-methylphenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-methoxy-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(4-methoxy-3-methylphenyl)phenol
  • 2-Cyano-5-(4-methoxyphenyl)phenol
  • 2-Cyano-5-(3-methylphenyl)phenol

Uniqueness

2-Cyano-5-(4-methoxy-3-methylphenyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-4-(4-methoxy-3-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10-7-11(5-6-15(10)18-2)12-3-4-13(9-16)14(17)8-12/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACFIWLZKPDUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684771
Record name 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-63-9
Record name 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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